BIM, Biotinylated
Description
Significance of the Biotin-Streptavidin System in Biochemical Methodologies
The biotin-streptavidin system is a cornerstone of modern biochemical and molecular biology techniques. nih.gov Its widespread adoption stems from the extraordinarily strong and highly specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) or streptavidin. thermofisher.comwikipedia.org This bond, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known in nature, rendering it virtually irreversible under many experimental conditions. thermofisher.comwikipedia.org
The robustness of this interaction provides numerous advantages. nih.gov The bond is stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents. thermofisher.comwikipedia.org This stability ensures reliable and reproducible results in a variety of assays. Furthermore, biotin is a relatively small molecule (244.3 Daltons), meaning it can be covalently attached to proteins, nucleic acids, and other macromolecules without significantly impairing their biological function. thermofisher.comaatbio.com
The tetrameric nature of streptavidin, allowing it to bind up to four biotin molecules, is another key feature. aatbio.com This multivalency enables significant signal amplification, which is crucial for detecting low-abundance targets. thermofisher.comaatbio.com This system is integral to a vast array of applications, including:
Enzyme-Linked Immunosorbent Assays (ELISAs): For the detection and quantification of antigens or antibodies. gencefebio.comcreative-diagnostics.com
Western Blotting: For the identification of specific proteins in a complex mixture. creative-diagnostics.com
Immunohistochemistry (IHC): For localizing proteins within tissues. thermofisher.com
Flow Cytometry/Fluorescence-Activated Cell Sorting (FACS): For identifying and sorting cells based on protein expression.
Affinity Purification: For isolating specific proteins or protein complexes from cell lysates. gencefebio.comcreative-diagnostics.com
Nucleic Acid Hybridization Assays: Including Southern and Northern blotting. gencefebio.com
The Role of Biotinylation in Advancing Biomolecular Interaction Studies
Biotinylation, the process of attaching biotin to a molecule of interest, has profoundly advanced the study of biomolecular interactions. creative-diagnostics.com By labeling a "bait" molecule with biotin, researchers can effectively "fish" for its binding partners in a complex biological sample.
This technique is particularly powerful for investigating protein-protein interactions. iscabiochemicals.com A biotinylated peptide or protein can be immobilized on a streptavidin-coated solid support, such as magnetic beads or a microplate. gencefebio.com This immobilized bait is then incubated with cell lysate or a purified protein mixture. Interacting proteins that bind to the bait are captured and can subsequently be identified using methods like mass spectrometry. creative-diagnostics.com This "pull-down" approach is a straightforward method for discovering novel protein interactions.
Biotinylation is also invaluable for studying protein-nucleic acid interactions. nih.gov Biotin-labeled oligonucleotides can serve as probes to identify DNA- or RNA-binding proteins. nih.gov This non-radioactive labeling method offers a safer and more convenient alternative to traditional techniques using isotopes like ³²P, without compromising sensitivity in assays such as the Electrophoretic Mobility Shift Assay (EMSA). nih.gov
The versatility of biotinylation reagents allows for targeted labeling of specific functional groups on a protein, such as primary amines, sulfhydryls, or carboxyls, minimizing the risk of interfering with the protein's active site. creative-diagnostics.com Proximity-dependent biotin identification (BioID) is an advanced application where a promiscuous biotin ligase is fused to a protein of interest. This enzyme biotinylates any proteins in its immediate vicinity, allowing for the mapping of protein interaction networks within the context of a living cell. creative-biolabs.comacs.org
Specific Focus on Biotinylated Bcl-2 Interacting Mediator (BIM) as a Research Tool
BIM, or Bcl-2-interacting mediator of cell death, is a pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family. cellsignal.comcellsignal.com It plays a critical role in initiating apoptosis (programmed cell death) by binding to and antagonizing anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xL, and Mcl-1. cellsignal.comcellsignal.com Given its central role in cell death regulation, BIM is a key target of interest in cancer research and other fields.
Biotinylated BIM, typically a peptide fragment corresponding to the active BH3 domain (e.g., residues 81-106), serves as a specialized and powerful research tool. rndsystems.com This reagent allows for the detailed investigation of the interactions between BIM and its anti-apoptotic binding partners.
Key Research Applications of Biotinylated BIM:
Binding Assays: Biotinylated BIM peptides are used in various assay formats, such as AlphaScreen and ELISA, to quantify the binding affinity between BIM and proteins like Bcl-xL. nih.gov These assays are crucial for screening and characterizing small-molecule inhibitors that aim to disrupt these protein-protein interactions, a promising strategy in cancer therapy. nih.gov
Pull-Down Assays: By immobilizing biotinylated BIM on streptavidin beads, researchers can pull down its binding partners from cell lysates. This can confirm known interactions and identify novel components of the apoptotic machinery. mdpi.com
Studying Post-Translational Modifications: Biotinylated reagents are used in studies of BIM regulation. For instance, in ubiquitination assays, biotinylated ubiquitin can be used to demonstrate the ubiquitination and subsequent degradation of BIM, a key mechanism for controlling its pro-apoptotic activity. nih.gov
Immunoassays: Biotinylated antibodies against BIM are employed in sensitive detection methods like sandwich ELISAs to quantify BIM levels in various biological samples, including tissue homogenates and cell lysates. antibodies.com This can be used to study changes in BIM expression in different physiological or pathological states. nih.gov
The use of biotinylated BIM provides a robust and specific method to dissect the molecular mechanisms of apoptosis. It facilitates the quantitative analysis of protein interactions and the identification of factors that regulate this critical cellular process.
Data Tables
Table 1: Properties and Specifications of a Representative Biotinylated BIM Peptide This table contains interactive elements. Click on headers to sort.
| Property | Description | Reference |
|---|---|---|
| Product Name | BIM, Biotinylated | rndsystems.com |
| Biological Activity | A peptide fragment of Bim (residues 81-106) with an attached biotin moiety. Functions as a pro-apoptotic agent by interacting with anti-apoptotic Bcl-2 family proteins. | rndsystems.com |
| Molecular Weight | ~3637.14 g/mol | rndsystems.com |
| Chemical Formula | C161H247N49O44S2 | rndsystems.com |
| Amino Acid Sequence | AADMRPEIWIAQELRRIGDEFNAYYARR (Modifications can include (Biotin)-β-Ala at the N-terminus) | rndsystems.com |
| Primary Application | Studying protein-protein interactions within the Bcl-2 family, particularly for dissecting apoptosis pathways. | cellsignal.comnih.gov |
Table 2: Research Applications of Biotinylated BIM and Related Reagents This table contains interactive elements. Click on headers to sort.
| Application | Methodology | Research Goal | Reference |
|---|---|---|---|
| Protein-Protein Interaction Analysis | AlphaScreen, ELISA, Pull-down assays | To quantify the binding affinity of BIM to anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and to screen for inhibitors. | nih.govmdpi.com |
| Quantitative Protein Detection | Sandwich ELISA using a biotinylated anti-BIM antibody | To measure the concentration of BIM protein in cell lysates or tissue homogenates. | antibodies.com |
| Immunodetection | Western Blotting | To detect endogenous levels of total BIM protein isoforms (EL, L, and S). | cellsignal.com |
| Cellular Imaging | Immunofluorescence using biotinylated secondary antibodies | To visualize the subcellular localization of BIM within cells. | nih.gov |
| Ubiquitination Studies | In vitro ubiquitination assay with biotinylated ubiquitin | To study the E3-ligase mediated ubiquitination and degradation of BIM. | nih.gov |
| Apoptosis Induction Studies | Cell-based assays | BIM induces apoptosis by antagonizing anti-apoptotic Bcl-2 family members. | cellsignal.comcellsignal.complos.org |
Properties
Molecular Formula |
C161H247N49O44S2 |
|---|---|
Molecular Weight |
3637.12 |
Origin of Product |
United States |
Synthetic Strategies and Molecular Engineering of Biotinylated Bim Constructs
Chemical Biotinylation Methodologies for Peptides and Proteins
Chemical biotinylation offers a versatile and widely used approach for labeling proteins and peptides with biotin (B1667282). creative-proteomics.comcreative-diagnostics.com This method involves the use of biotinylation reagents that are chemically reactive towards specific functional groups present on the target molecule. thermofisher.comcreative-diagnostics.com
Non-Specific Biotinylation Approaches
Non-specific or random biotinylation is a straightforward method that targets common functional groups on a protein, such as primary amines or sulfhydryls. creative-diagnostics.comwikipedia.org N-hydroxysuccinimide (NHS) esters of biotin are frequently employed to react with primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins, forming stable amide bonds. creative-diagnostics.com This approach typically results in the attachment of multiple biotin molecules to a single protein. proteinkinase.biz While this can enhance detection sensitivity, the random nature of the labeling can potentially lead to steric hindrance or inactivation of the protein if the modification occurs within a critical functional domain. creative-diagnostics.comgenecopoeia.com The degree of labeling can be controlled to some extent by optimizing reaction conditions like pH, temperature, and reactant concentrations. sigmaaldrich.comcreative-diagnostics.com Another approach involves targeting sulfhydryl groups in cysteine residues, which are generally less abundant than primary amines, often resulting in more limited but potentially less disruptive labeling. thermofisher.comwikipedia.org
Table 1: Comparison of Common Biotinylation Approaches
| Feature | Non-Specific Chemical Biotinylation | Site-Specific Chemical Biotinylation | Enzymatic Biotinylation (Avi-Tag) |
|---|---|---|---|
| Principle | Reacts with common functional groups (e.g., amines, sulfhydryls). creative-diagnostics.com | Targets a unique, specifically introduced functional group. plos.org | Enzyme (BirA) attaches biotin to a specific recognition sequence (Avi-Tag). wikipedia.org |
| Specificity | Low; multiple sites on a protein can be labeled. creative-diagnostics.com | High; labeling occurs at a predetermined site. plos.org | Very high; single-site labeling within the tag. genecopoeia.com |
| Potential for Protein Inactivation | Higher risk due to random modification of functional domains. genecopoeia.com | Lower risk as the modification site is controlled. plos.org | Minimal risk as the tag is typically placed away from active sites. proteinkinase.biz |
| Product Homogeneity | Heterogeneous mixture of biotinylated species. plos.org | Homogeneous product with a defined number of biotins. | Highly homogeneous product with a 1:1 protein-biotin ratio. wikipedia.org |
| Typical Reagents/Systems | NHS-esters, maleimides. creative-diagnostics.comwikipedia.org | Click chemistry reagents, intein-mediated ligation. researchgate.net | BirA biotin ligase, Avi-Tag peptide sequence. wikipedia.org |
| Complexity | Relatively simple to perform. creative-diagnostics.com | More complex, may require protein engineering. | Requires protein engineering to include the Avi-Tag and the use of the BirA enzyme. sigmaaldrich.com |
Site-Specific Biotinylation Techniques
To overcome the limitations of random labeling, site-specific biotinylation techniques have been developed to attach biotin at a precise location on a protein. plos.org One such method involves intein-mediated protein ligation, which generates a reactive thioester group at the C-terminus of a protein that can then chemoselectively react with a cysteine-biotin conjugate. researchgate.netnih.gov This allows for the production of proteins with a single biotin molecule at a defined position, preserving the protein's native structure and function. researchgate.net Another powerful site-specific strategy is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves metabolically incorporating an azide- or alkyne-containing noncanonical amino acid into the protein, followed by a highly efficient and specific reaction with a biotin-containing tag. acs.org
Design and Incorporation of Linker Architectures (e.g., Polyethylene (B3416737) Glycol (PEG) Linkers)
The linker arm connecting the biotin molecule to the protein plays a crucial role in the functionality of the biotinylated construct. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility. laysanbio.combiochempeg.comalfa-chemistry.com These properties help to enhance the solubility and stability of the biotinylated molecule and reduce non-specific binding. biochempeg.com The length of the PEG linker can be varied to optimize the accessibility of the biotin moiety to streptavidin, minimizing steric hindrance and improving binding efficiency. sigmaaldrich.comcreative-proteomics.com PEG linkers can be incorporated into biotinylation reagents, such as biotin-PEG-NHS esters, for chemical biotinylation. creative-diagnostics.com
Enzymatic Biotinylation for Precise Labeling
Enzymatic biotinylation provides a highly specific and efficient method for labeling proteins at a single, predetermined site. creative-proteomics.comcreative-diagnostics.com This approach offers significant advantages over chemical methods by ensuring product homogeneity and preserving protein function. genecopoeia.com
Avi-Tag and Biotin Ligase Systems
The most common enzymatic biotinylation system utilizes the E. coli biotin ligase, BirA, which specifically recognizes a 15-amino-acid sequence known as the Avi-Tag (GLNDIFEAQKIEWHE). wikipedia.orgcreativebiomart.net The BirA enzyme catalyzes the covalent attachment of a single biotin molecule to the specific lysine residue within the Avi-Tag sequence in an ATP-dependent manner. genecopoeia.comcreativebiomart.net This reaction is highly specific, and the Avi-Tag can be genetically fused to the N-terminus, C-terminus, or an internal loop of a target protein like BIM. wikipedia.orgproteinkinase.biz The resulting biotinylated protein is uniform, with a precise 1:1 stoichiometry of biotin to protein, which is ideal for applications requiring controlled orientation and quantitative analysis, such as surface plasmon resonance (SPR). wikipedia.orgproteinkinase.biz
Cell-Free Biotinylation Systems for Functional Protein Array Fabrication
Cell-free protein synthesis systems offer a rapid and efficient platform for producing biotinylated proteins for applications like functional protein arrays. nih.govresearchgate.net In one approach, known as the Nucleic Acid Programmable Protein Array (NAPPA), biotinylated DNA templates are captured on an avidin-coated surface. promegaconnections.com The proteins are then synthesized in situ using a cell-free expression system, and the newly made proteins, often tagged with an affinity tag like GST, are captured by adjacent antibodies on the array. promegaconnections.com Another cell-free strategy involves the direct incorporation of biotin into the nascent polypeptide chain using low concentrations of biotin-conjugated puromycin. researchgate.netnih.gov This method allows for the direct capture of C-terminally biotinylated proteins onto an avidin-functionalized surface from the cell-free reaction mixture, bypassing the need for traditional purification steps and facilitating the high-throughput fabrication of protein microarrays. researchgate.netnih.gov These cell-free methods are particularly advantageous for creating arrays of functional proteins for large-scale screening assays. nih.govresearchgate.net
Design and Synthesis of Biotinylated BIM Peptide Analogues and Derivatives
The development of biotinylated B-cell lymphoma 2 (BCL-2) interacting mediator of cell death (BIM) peptide analogues and derivatives has been a important focus of research aimed at creating potent and specific probes to study apoptosis. These synthetic constructs are crucial for understanding the intricate protein-protein interactions within the BCL-2 family.
Hydrocarbon-Stapled Peptide Synthesis for Conformational Stabilization
A significant challenge in utilizing peptides therapeutically is their tendency to lose their native α-helical structure when removed from the context of the full-length protein, rendering them susceptible to proteolytic degradation. nih.gov Hydrocarbon stapling is a chemical strategy employed to lock peptides into their bioactive α-helical conformation by introducing a synthetic brace. cpcscientific.com This technique involves site-specifically incorporating two non-natural, olefin-bearing amino acids into the peptide sequence, which are then covalently linked through an all-hydrocarbon staple via ring-closing metathesis (RCM). cpcscientific.combiotage.com
The synthesis of these stapled peptides, such as BIM SAHB (Stabilized Alpha-Helix of BCL-2 domain), is typically achieved through solid-phase peptide synthesis (SPPS). kohan.com.tw The process often utilizes Fmoc-(S)-2-(4-pentenyl)Ala-OH as one of the unnatural amino acids. kohan.com.tw Following the assembly of the linear peptide, the stapling is accomplished using a catalyst, such as Grubbs Catalyst™ 1st Generation, to facilitate the RCM reaction. kohan.com.tw
Microwave-assisted synthesis has been shown to significantly accelerate the production of hydrocarbon-stapled peptides. kohan.com.tw For instance, the synthesis of a BIM SAHB peptide, which would traditionally require over 30 hours, can be completed in under 4 hours with high purity using microwave-enhanced SPPS. kohan.com.tw This rapid synthesis is beneficial for generating various BIM constructs for research purposes.
The introduction of a hydrocarbon staple can lead to several advantageous properties, including:
Enhanced Target Affinity : By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to its target protein is reduced. rsc.org
Increased Proteolytic Resistance : The stabilized helical structure is less susceptible to degradation by proteases. cpcscientific.com
Improved Cell Permeability : Certain stapled peptides have demonstrated greater cell penetration compared to their unstapled counterparts. kohan.com.tw
However, it is important to note that the benefits of stapling are not universal and depend on the specific peptide sequence and the position of the staple. nih.govrsc.org In some cases, constraining the peptide can disrupt a network of stabilizing intramolecular interactions present in the native bound state, potentially leading to reduced affinity. nih.govacs.org Therefore, careful design and empirical testing are crucial for the successful development of stapled BIM peptides. nih.gov
For example, a study comparing unmodified and i, i + 4 stapled analogs of the BIM BH3 domain found that while stapling increased helicity, it did not uniformly enhance biological activity, highlighting the nuanced effects of this modification. rsc.orgresearchgate.net
| Peptide Construct | Synthesis Method | Key Features | Reported Purity |
| BIM SAHB | Microwave-enhanced SPPS, RCM | Pro-apoptotic BIM stapled peptide | 80% kohan.com.tw |
| BID SAHB | Microwave-enhanced SPPS, RCM | Pro-apoptotic BID stapled peptide derivative | 80% kohan.com.tw |
| FITC-BIM SAHBA2 | Solid-phase peptide synthesis, RCM | FITC-labeled, hydrocarbon-stapled BIM BH3 domain | >95% cpcscientific.com |
Development of Other Chemically Modified Biotinylated BIM Probes
Beyond hydrocarbon stapling, other chemical modifications are employed to develop biotinylated BIM probes with tailored properties for specific experimental needs. These modifications often involve the attachment of biotin via a linker to the peptide, which allows for detection, purification, and immobilization. qyaobio.com
The biotin tag itself facilitates a strong and specific interaction with avidin (B1170675) or streptavidin, which is widely exploited in various biochemical techniques. qyaobio.comresearchgate.net This interaction forms the basis for affinity pulldown experiments to identify binding partners of the BIM peptide. nih.gov
Researchers have synthesized various biotinylated BIM BH3 peptides, including those with N-terminal Biotin-PEG caps, to study their cellular effects and binding interactions. researchgate.net These probes are instrumental in assays like fluorescence polarization and biolayer interferometry to quantify binding affinities to BCL-2 family proteins. acs.org
Furthermore, to create probes for specific applications, other modifications can be introduced. For instance, cysteine residues can be incorporated for labeling with nitroxide or gadolinium spin probes for use in techniques like DEER (Double Electron-Electron Resonance) spectroscopy. researchgate.net Covalent BIM BH3 peptides have also been developed, where the peptide is derivatized with a mild electrophile to react with specific residues, such as lysine, in the binding pocket of the target protein, like Mcl-1. nih.gov
The synthesis of these modified peptides generally follows standard solid-phase peptide synthesis protocols. researchgate.net For biotinylation, the biotin moiety can be coupled to the N-terminus of the peptide or to the side chain of an amino acid like lysine. qyaobio.comnih.gov
| Probe Type | Modification | Purpose of Modification | Example Application |
| Biotin-PEG-BIM BH3 | N-terminal Biotin-PEG cap | Enhance solubility and provide an affinity tag | Cellular uptake and binding studies researchgate.netacs.org |
| Cys-containing BIM BH3 | Introduction of cysteine residues | Site-specific labeling with biophysical probes | DEER spectroscopy to study peptide interactions researchgate.net |
| Covalent BIM BH3 | Derivatization with an electrophile | Irreversible binding to the target protein | Targeting specific Bcl-2 family members like Mcl-1 nih.gov |
| Biotinylated DNA probes | Biotin linked to a nucleic acid | Non-radioactive hybridization probes | Detection of target DNA sequences nih.gov |
Analytical Assessment and Characterization of Biotinylated Bim
Quantification of Biotinylation Efficiency and Degree of Labeling
A primary goal in characterizing biotinylated BIM is to determine the efficiency of the biotin (B1667282) conjugation and the average number of biotin molecules attached to each BIM protein molecule. This is commonly referred to as the degree of labeling (DOL) or molar substitution ratio (MSR).
Spectrophotometric and colorimetric assays provide a rapid and accessible method for quantifying biotin incorporation. The most common of these is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.comfishersci.ie
The principle of the HABA assay is based on competitive displacement. HABA dye binds to avidin (B1170675), forming a yellow-orange complex that exhibits a characteristic absorbance maximum at 500 nm. fishersci.iecosmobio.co.jp The affinity of biotin for avidin is significantly higher (Kd ≈ 10⁻¹⁵ M) than that of HABA (Kd ≈ 10⁻⁶ M). cosmobio.co.jp When a sample containing biotinylated BIM is introduced to the HABA-avidin complex, the biotin molecules on BIM will displace the HABA dye from the avidin binding sites. fishersci.ie This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. fishersci.ie
To determine the DOL for a biotinylated BIM sample, the concentration of the BIM protein must be known. The change in absorbance at 500 nm is used to calculate the concentration of biotin in the sample. By comparing the molar concentration of biotin to the molar concentration of the BIM protein, the average number of biotin molecules per protein can be calculated. fishersci.ie Commercial kits provide pre-mixed HABA/avidin reagents and a biotinylated standard for calibration and control purposes. thermofisher.comcosmobio.co.jp
Research Findings:
A typical HABA assay for a sample of biotinylated BIM would involve measuring the absorbance of the HABA/avidin reagent before and after the addition of the protein conjugate. For example, if a solution of BIM (isoform BimL, approximate molecular weight 23 kDa) at a concentration of 1 mg/mL was biotinylated, the HABA assay would be used to confirm the conjugation and quantify its extent. The raw data and subsequent calculations would resemble the findings presented in the table below.
Table 1: Representative HABA Assay Data for Quantification of Biotinylated BIM
| Parameter | Value | Unit | Description |
| Protein Information | |||
| Protein Name | BIM (BimL isoform) | - | Pro-apoptotic protein |
| Molecular Weight (MW) | 23,000 | g/mol | Approximate MW of human BimL |
| Protein Concentration | 1.0 | mg/mL | Initial concentration of the BIM sample |
| Assay Measurements | |||
| A₅₀₀ (HABA/Avidin) | 0.950 | A.U. | Absorbance of HABA/Avidin reagent at 500 nm |
| A₅₀₀ (HABA/Avidin + Biotin-BIM) | 0.620 | A.U. | Absorbance after adding the biotinylated BIM sample |
| Calculations | |||
| Molar Extinction Coefficient (ε) | 34,000 | M⁻¹cm⁻¹ | Molar extinction coefficient of the HABA/Avidin complex at 500 nm |
| Pathlength (b) | 1.0 | cm | Standard cuvette pathlength |
| Change in Absorbance (ΔA₅₀₀) | 0.330 | A.U. | A₅₀₀ (HABA/Avidin) - A₅₀₀ (HABA/Avidin + Biotin-BIM) |
| Molarity of Biotin | 9.71 x 10⁻⁶ | M | Calculated using Beer's Law (ΔA / εb) |
| Molarity of BIM Protein | 4.35 x 10⁻⁵ | M | (Protein Conc. in g/L) / MW |
| Result | |||
| Degree of Labeling (DOL) | 2.23 | Moles of Biotin / Mole of BIM Protein |
Note: This table presents hypothetical data to illustrate the application of the HABA assay for the characterization of biotinylated BIM. Actual results may vary based on experimental conditions.
Fluorometric assays offer a more sensitive alternative to colorimetric methods for quantifying biotin, requiring significantly less sample. thermofisher.comresearchgate.net These assays often operate on a similar principle of displacement but utilize fluorescence resonance energy transfer (FRET). researchgate.netnih.gov
In a common fluorometric assay format, a fluorescently-labeled avidin (e.g., with Alexa Fluor 488) is complexed with a quencher-tagged ligand, such as HABA, which occupies the biotin-binding sites. researchgate.netnih.gov In this state, the quencher suppresses the fluorescence of the labeled avidin via FRET. When the biotinylated BIM sample is added, the biotin displaces the quencher-ligand. researchgate.net This displacement separates the fluorophore from the quencher, disrupting FRET and leading to an increase in fluorescence intensity. The resulting fluorescence signal is directly proportional to the amount of biotin in the sample. researchgate.netnih.gov These assays can detect biotin in the picomole range, making them ideal for precious or low-concentration samples of BIM. researchgate.net
Research Findings:
The enhanced sensitivity of fluorometric assays is particularly advantageous when working with BIM, which may be expressed at low levels. A standard curve is generated using known concentrations of free biotin, and the fluorescence of the unknown biotinylated BIM sample is measured. The amount of biotin is then determined by interpolation from the standard curve. The DOL is subsequently calculated using the known protein concentration.
Table 2: Example Data from a Fluorometric Biotin Quantitation Assay for Biotinylated BIM
| Sample | Biotin Amount (pmol) | Relative Fluorescence Units (RFU) |
| Standards | ||
| Blank | 0 | 510 |
| Standard 1 | 5 | 1850 |
| Standard 2 | 10 | 3215 |
| Standard 3 | 20 | 5890 |
| Standard 4 | 40 | 10950 |
| Test Sample | ||
| Biotinylated BIM | Unknown | 4552 |
| Calculations | ||
| Calculated Biotin Amount in Sample | 15.2 | pmol |
| Degree of Labeling (DOL) | 3.5 |
Note: This table contains representative data to illustrate the principles of a fluorometric biotin quantitation assay. The DOL is calculated based on a hypothetical BIM sample concentration. The relationship between RFU and biotin amount is established by a standard curve.
Spectrophotometric and Colorimetric Assays (e.g., HABA Assay)
Chromatographic and Electrophoretic Characterization
Chromatography and electrophoresis are essential techniques for assessing the purity of the biotinylated BIM conjugate, separating it from unlabeled protein, and visualizing the final product.
In a typical HIC-HPLC analysis, the sample is applied to the column in a high-salt buffer, which promotes the interaction between hydrophobic regions of the protein and the stationary phase. The salt concentration is then gradually decreased, and proteins elute in order of increasing hydrophobicity. Unlabeled BIM protein, being less hydrophobic, will elute earlier than the biotinylated species. BIM proteins with one, two, three, or more biotin molecules attached will exhibit progressively longer retention times, allowing for their separation and quantification. cellmosaic.com This provides a detailed profile of the reaction products and allows for the calculation of the average DOL based on the relative areas of the eluted peaks.
Research Findings:
An HIC-HPLC chromatogram of a biotinylated BIM reaction mixture would display multiple peaks. The first major peak would correspond to the unlabeled BIM. Subsequent peaks would represent BIM molecules with increasing degrees of biotinylation (DOL=1, DOL=2, etc.). The area under each peak can be used to determine the percentage of each species in the mixture.
Table 3: Illustrative HIC-HPLC Data for a Biotinylated BIM Sample
| Peak Number | Retention Time (min) | Peak Area (%) | Assigned Species |
| 1 | 8.5 | 20.5 | Unlabeled BIM |
| 2 | 10.2 | 45.1 | BIM + 1 Biotin (DOL=1) |
| 3 | 11.8 | 28.3 | BIM + 2 Biotins (DOL=2) |
| 4 | 13.1 | 6.1 | BIM + 3 Biotins (DOL=3) |
| Calculated Average DOL | 1.2 |
Note: This table presents a hypothetical HIC-HPLC profile for a biotinylated BIM reaction. The average Degree of Labeling (DOL) is calculated as the weighted average of the different biotinylated species.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method used to visualize the results of a biotinylation reaction. bio-rad.comnih.gov When analyzed by SDS-PAGE and stained with a total protein stain (e.g., Coomassie Blue), both unlabeled and biotinylated BIM will be visible. The attachment of biotin molecules causes a slight increase in the molecular weight of the protein. While a single biotin molecule (~244 Da) may not cause a resolvable shift, higher degrees of labeling can lead to a noticeable smear or a shift to a higher apparent molecular weight.
More specific visualization is achieved by transferring the proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) for a Western blot-style analysis. bio-rad.com The biotinylated BIM can be specifically detected using a streptavidin or avidin conjugate linked to an enzyme (like Horseradish Peroxidase, HRP) or a fluorophore. bio-rad.com This method confirms that the biotin has been covalently attached to the BIM protein. Running biotinylated molecular weight standards alongside the sample allows for accurate size determination. bio-rad.com This technique is also useful for confirming the identity of the protein being biotinylated by probing a parallel lane with an anti-BIM antibody. mybiosource.com
Research Findings:
In an SDS-PAGE analysis of a biotinylated BIM reaction, a band corresponding to the molecular weight of the specific BIM isoform (e.g., BimEL ~26 kDa, BimL ~23 kDa, BimS ~15 kDa) would be observed. After blotting and detection with streptavidin-HRP, a signal would appear in the lane containing the biotinylated BIM, but not in the lane with the unlabeled control, confirming successful conjugation.
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Separation
Mass Spectrometry for Biotinylation Site Identification and Conjugate Verification
Mass spectrometry (MS) is the most definitive technique for characterizing biotinylated BIM, providing precise mass measurement, verification of the conjugate, and identification of the specific amino acid residues that have been modified. creative-proteomics.comnih.gov
For conjugate verification, the intact biotinylated protein can be analyzed to measure its total mass. The mass difference between the modified and unmodified protein can confirm the number of biotin molecules attached.
To identify the specific sites of biotinylation, a "bottom-up" proteomics approach is typically employed. The biotinylated BIM protein is digested into smaller peptides using a protease like trypsin. nih.gov The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Biotinylated peptides are identified by a characteristic mass shift corresponding to the mass of the biotin tag on specific amino acid residues (commonly lysine). The MS/MS fragmentation pattern of the modified peptide provides definitive evidence for the exact location of the biotinylation. Methods like DiDBiT (Direct Detection of Biotin-containing Tags) have been developed to improve the detection sensitivity for biotinylated peptides. nih.govnih.gov
Research Findings:
An LC-MS/MS analysis of a digested biotinylated BIM sample would generate a list of identified peptides. The data would pinpoint which specific lysine (B10760008) residues were accessible and reactive during the biotinylation process. This information is crucial for understanding how biotinylation might affect BIM's structure and its interaction with other proteins, such as BCL-2 or BAX.
Table 4: Representative Mass Spectrometry Data for Biotinylation Site Mapping on a BIM Peptide
| Parent Ion (m/z) | Peptide Sequence | Modified Residue | Site of Biotinylation | MS/MS Spectrum |
| 845.42 | AQERRRMVADLK GYER | K (Lysine) | Lysine 156 | Confirmed |
| 952.51 | IWIAQELRRIGDEFNAYYAAR | - | None Detected | - |
Note: This table shows hypothetical data from an LC-MS/MS experiment to identify biotinylation sites on the human BIM protein. The mass of the peptide containing a biotinylated lysine (K) would be increased by the mass of the biotinylation reagent's remnant.
Direct Detection of Biotinylated Peptides
The direct detection of biotin-modified peptides is crucial for confirming the success of a biotinylation reaction and for pinpointing the exact amino acid residues that have been modified. Traditional methods often fail to detect the biotinylated peptide itself because the strength of the streptavidin-biotin bond makes the elution of these peptides from affinity matrices incredibly difficult. acs.org Consequently, identification has often relied on detecting non-biotinylated peptides from the same protein as surrogates for biotinylation. acs.org To overcome this limitation, specialized techniques have been developed.
One innovative strategy is the Direct Detection of Biotin-containing Tags (DiDBiT) . This method reverses the conventional workflow by digesting the protein mixture into peptides before enrichment on NeutrAvidin beads. nih.govacs.org This approach reduces sample complexity in the mass spectrometer, increasing the yield of enriched biotinylated peptides and significantly improving their direct detection. nih.govacs.org The DiDBiT method has been shown to enhance the detection of biotin-tagged peptides by more than 20-fold compared to conventional approaches. nih.govnih.gov
Another advanced method is the Biotinylation Site Identification Technology (BioSITe) . This strategy avoids the problematic avidin-biotin interaction for elution by instead using an immunoaffinity-based capture with anti-biotin antibodies coupled to beads. proteomexchange.orgacs.org This allows for the efficient capture of biotinylated peptides from a digested protein mixture and their subsequent elution for direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). proteomexchange.orgacs.org BioSITe not only enables direct detection of site-specific biotinylation but also enhances the sensitivity and specificity of the analysis. proteomexchange.org
In cases where mass spectrometry is inconclusive, for instance, due to heavy glycosylation of the target protein, a simpler gel-shift assay can be employed. This method involves incubating the biotinylated protein with streptavidin. peakproteins.com Since streptavidin is a tetramer, it can bind up to four biotinylated protein molecules, resulting in a high-molecular-weight complex that can be easily visualized as a "shift" on an SDS-PAGE gel, confirming biotinylation. peakproteins.com
| Technique | Principle | Key Advantage | Reference |
|---|---|---|---|
| DiDBiT (Direct Detection of Biotin-containing Tags) | Proteins are digested into peptides before enrichment on NeutrAvidin beads. | ~200-fold improvement in direct detection of biotinylated proteins compared to conventional methods. | nih.govacs.orgnih.gov |
| BioSITe (Biotinylation Site Identification Technology) | Immunoaffinity capture of biotinylated peptides using anti-biotin antibodies, bypassing the strong avidin interaction for elution. | Enables direct detection of site-specific biotinylation with high sensitivity and specificity. | proteomexchange.orgacs.org |
| Gel-Shift Assay (with Streptavidin) | Binding of the tetrameric streptavidin to the biotinylated protein causes a large mass increase, detectable as a shift on SDS-PAGE. | A simple, orthogonal method to confirm biotinylation when mass spectrometry is not feasible. | peakproteins.com |
Proteomic Analysis of Biotinylation Patterns
Proteomic analysis is used to study biotinylation on a larger scale, identifying which proteins in a complex mixture have been biotinylated. This is particularly relevant in proximity-dependent biotinylation techniques like BioID and APEX, where a biotinylating enzyme is fused to a protein of interest (the "bait") to label nearby proteins ("prey"). proteomexchange.orgnih.gov Analysis of these biotinylation patterns reveals protein-protein interaction networks and the composition of subcellular structures. proteomexchange.orgmolbiolcell.org
The general workflow involves the enrichment of biotinylated proteins or peptides from cell lysates using streptavidin-coated beads, followed by on-bead digestion and analysis by quantitative mass spectrometry. biorxiv.orgrsc.org The identification of proteins significantly enriched in the bait-expressing samples compared to controls allows for the mapping of the bait protein's interactome. rsc.org
Biotinylated BIM peptides are frequently used as analytical tools in these contexts, particularly in binding assays to characterize interactions with Bcl-2 family proteins. For example, the Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) uses a biotinylated BIM BH3 peptide as a reference to quantify the binding affinity of other molecules. researchgate.netnih.gov In this assay, the displacement of the biotinylated BIM peptide from a target protein, such as Mcl-1, by a test compound is measured to determine the compound's inhibitory concentration (IC₅₀). researchgate.netnih.gov
| Assay/Method | Target Protein | Biotinylated BIM Use | Finding | Reference |
|---|---|---|---|---|
| DELFIA Displacement Assay | hMcl-1(172−323) | Reference peptide for displacement by test compounds. | Compound 9, an aryl fluorosulfate (B1228806) agent, displaced biotinylated BIM BH3 peptide with an IC₅₀ value of 5.8 ± 0.9 nM, indicating potent binding to Mcl-1. | researchgate.net |
| DELFIA Displacement Assay | hMcl-1 and hBfl-1 | Reference peptide to screen for binding and selectivity of covalent agents. | Lysine-covalent BH3 peptides were designed and tested for their ability to displace the biotinylated BIM peptide, confirming their binding to Mcl-1. | nih.gov |
| Proximity-dependent biotinylation (e.g., BioID) | General Proteome | A BIM-BirA* fusion protein could be used as "bait" to identify proximal proteins. | This approach identifies transiently associated proteins and those in close proximity, revealing dynamic interaction networks. | molbiolcell.orgrsc.org |
Advanced Methodologies for Biomolecular Interaction Analysis with Biotinylated Bim
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)
SPR and BLI are powerful, label-free optical techniques that enable the real-time monitoring of biomolecular interactions. paralab-bio.escytivalifesciences.comjacksonimmuno.com These methods are instrumental in characterizing the binding kinetics and affinity of biotinylated BIM with its target proteins.
Principles of Real-Time, Label-Free Interaction Monitoring
Both SPR and BLI measure changes in the refractive index at the surface of a biosensor as molecules bind and dissociate. jacksonimmuno.comnih.gov In a typical experiment, a ligand, such as biotinylated BIM, is immobilized on the sensor surface. An analyte, the potential binding partner, is then flowed over the surface. The association and dissociation of the analyte are monitored in real-time, generating a sensorgram that plots response units against time. cytivalifesciences.comjacksonimmuno.com This label-free approach avoids potential interference from fluorescent or radioactive tags, providing a more direct measurement of the interaction. paralab-bio.es
Table 1: Comparison of SPR and BLI Principles
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Physical Principle | Measures changes in the resonance angle of polarized light striking a thin gold film on the sensor surface. cytivalifesciences.comjacksonimmuno.com | Measures changes in the interference pattern of white light reflected from two surfaces at the tip of a biosensor. sartorius.comgatorbio.com |
| Detection Method | Detects changes in the refractive index proportional to the mass change on the sensor surface. jacksonimmuno.com | Detects shifts in the wavelength of reflected light corresponding to changes in the thickness of the biological layer on the biosensor tip. sartorius.com |
| Fluidics | Typically employs a microfluidic flow system to deliver the analyte to the sensor surface. creative-proteomics.com | Often uses a "dip-and-read" format where the biosensor is moved between wells of a microplate, making it fluidics-free. paralab-bio.essartorius.com |
| Sample Compatibility | Compatible with a range of sample types, including complex mixtures like serum. jacksonimmuno.com | Well-suited for crude samples such as cell culture supernatants and lysates due to the measurement principle being less sensitive to bulk refractive index changes. sartorius.comcancer.gov |
Ligand Immobilization Strategies on Streptavidin-Coated Biosensor Surfaces
The high affinity and specificity of the biotin-streptavidin interaction make it an ideal method for immobilizing biotinylated BIM onto biosensor surfaces. sartorius.com Streptavidin-coated biosensors are widely available for both SPR and BLI platforms. cancer.govsartorius.comsartorius.com
The process involves first activating the biosensor surface, which is pre-coated with streptavidin. biocat.com Biotinylated BIM is then introduced and captured by the streptavidin, resulting in a stable and oriented presentation of the BIM peptide for interaction analysis. sartorius.combiocat.com This method offers several advantages:
High Specificity and Stability: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, ensuring minimal ligand leaching during the experiment. sartorius.com
Oriented Immobilization: The biotin (B1667282) tag provides a specific attachment point, leading to a more uniform orientation of the immobilized BIM peptide compared to random covalent coupling methods. This can be crucial for preserving the biological activity of the peptide.
Reproducibility: The straightforward and robust nature of the biotin-streptavidin capture method contributes to high reproducibility between experiments. sartorius.com
A general procedure for immobilizing biotinylated BIM on a streptavidin biosensor is as follows:
Hydration and Equilibration: The streptavidin-coated biosensor is hydrated and equilibrated in a suitable running buffer.
Ligand Loading: A solution of biotinylated BIM is passed over the sensor surface (SPR) or the sensor is dipped into the solution (BLI). The biotinylated BIM binds to the immobilized streptavidin.
Washing: The surface is washed with running buffer to remove any unbound biotinylated BIM.
Blocking (Optional): In some cases, a solution of free biotin or biocytin (B1667093) may be used to block any remaining unoccupied streptavidin binding sites to prevent non-specific binding of the analyte. biocat.com
Kinetic and Affinity Constant Determination (e.g., kₐ, k𝒹, Kᴅ)
Once biotinylated BIM is immobilized, the analyte of interest is introduced at various concentrations. The resulting sensorgrams are then analyzed to determine key kinetic and affinity parameters.
Association Rate Constant (kₐ or k_on): This constant describes the rate at which the analyte binds to the immobilized ligand to form a complex. It is determined from the association phase of the sensorgram and has units of M⁻¹s⁻¹. dynamic-biosensors.comduke.edu
Dissociation Rate Constant (k𝒹 or k_off): This constant describes the rate at which the analyte-ligand complex dissociates. It is determined from the dissociation phase of the sensorgram, when the analyte solution is replaced with buffer, and has units of s⁻¹. dynamic-biosensors.comduke.edu
Equilibrium Dissociation Constant (Kᴅ): This constant is a measure of the affinity of the interaction, representing the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. A lower Kᴅ value indicates a higher affinity. It is calculated as the ratio of the dissociation and association rate constants (Kᴅ = k𝒹 / kₐ) and has units of Molar (M). dynamic-biosensors.comduke.edu
These parameters are typically obtained by fitting the experimental sensorgram data to a suitable kinetic binding model, such as a 1:1 Langmuir binding model. dynamic-biosensors.com
Table 2: Representative Kinetic and Affinity Constants
| Interacting Pair | kₐ (M⁻¹s⁻¹) | k𝒹 (s⁻¹) | Kᴅ (M) |
| Protein-Protein Interaction | 10³ - 10⁷ | 10⁻¹ - 10⁻⁵ | 10⁻⁷ - 10⁻¹² |
| Antibody-Antigen Interaction | 10⁴ - 10⁶ | 10⁻² - 10⁻⁶ | 10⁻⁸ - 10⁻¹² |
| Small Molecule-Protein Interaction | 10³ - 10⁷ | 10⁻¹ - 10⁻⁴ | 10⁻⁵ - 10⁻⁹ |
Note: This table provides typical ranges for different classes of interactions and the values for a specific biotinylated BIM interaction would need to be experimentally determined.
Surface Regeneration Capabilities for Serial Analysis
A significant advantage of some SPR and BLI methodologies is the ability to regenerate the sensor surface, allowing for multiple interaction analyses on a single biosensor chip. nih.govnicoyalife.com For interactions with immobilized biotinylated BIM, regeneration typically involves injecting a solution that disrupts the analyte-BIM interaction without denaturing the immobilized BIM or disrupting the biotin-streptavidin linkage. nicoyalife.com
Common regeneration solutions include:
Low pH solutions (e.g., glycine-HCl)
High pH solutions (e.g., sodium hydroxide)
High salt concentrations
Denaturants at low concentrations
The choice of regeneration solution must be empirically determined to ensure complete removal of the analyte while preserving the binding activity of the immobilized biotinylated BIM for subsequent experiments. nicoyalife.com
However, the extremely high affinity of the biotin-streptavidin interaction makes it difficult to remove the biotinylated ligand itself under normal conditions. bioradiations.com To address this, novel strategies have been developed, such as a two-layer capture system. This involves using a secondary, reversible capture mechanism to immobilize streptavidin on the chip, which then captures the biotinylated ligand. This allows for the entire streptavidin-ligand complex to be stripped from the surface, enabling the use of the same chip for different biotinylated ligands. bioradiations.com
Proximity-Dependent Biotinylation (BioID/TurboID) for Interactome Mapping
Proximity-dependent biotinylation techniques, such as BioID and its more recent, faster iteration TurboID, are powerful methods for identifying the interaction partners of a protein of interest (the "bait") within a living cell. nih.govfrontiersin.orgsci-hub.se These techniques are particularly adept at capturing weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation. nih.govnih.goviaanalysis.com
Principles of Proximity-Based Labeling for Weak and Transient Interactions
The core principle of BioID and TurboID involves fusing a promiscuous biotin ligase (BirA* in BioID, or the engineered TurboID enzyme) to the protein of interest, in this case, BIM. nih.govsci-hub.se When expressed in cells and supplied with exogenous biotin, the ligase generates highly reactive biotin-5'-AMP. sci-hub.se This reactive intermediate diffuses from the enzyme's active site and covalently labels primary amines (primarily on lysine (B10760008) residues) of proteins in its immediate vicinity, typically within a radius of approximately 10-15 nm. frontiersin.org
This "labeling cloud" captures not only direct and stable interactors but also proteins that are transiently associated or are part of the same protein complex or subcellular neighborhood. nih.govcreative-biolabs.com The covalent nature of the biotin tag allows for subsequent cell lysis under harsh, denaturing conditions, which preserves these labeled interactions for downstream analysis. nih.gov The biotinylated proteins are then affinity-purified using streptavidin-coated beads and identified by mass spectrometry. biorxiv.orgnih.gov
The development of TurboID has significantly advanced this methodology. Through directed evolution, TurboID exhibits much faster kinetics than the original BirA*, reducing the required labeling time from hours to as little as 10 minutes. sci-hub.se This enhanced temporal resolution allows for the study of more dynamic cellular processes and reduces the likelihood of detecting non-physiological interactions that might occur over longer labeling periods. sci-hub.se
Table 3: Comparison of BioID and TurboID
| Feature | BioID | TurboID |
| Enzyme | Mutated E. coli biotin ligase (BirA) nih.gov | Engineered biotin ligase derived from BirA sci-hub.se |
| Labeling Time | Typically 18-24 hours frontiersin.org | As short as 10 minutes sci-hub.se |
| Temporal Resolution | Low | High |
| Application | Mapping interactomes of stable or long-lived protein complexes and subcellular compartments. | Studying dynamic interactomes and time-sensitive cellular processes. sci-hub.se |
| Signal-to-Noise | Can have higher background due to long labeling times. | Generally improved signal-to-noise due to shorter labeling times. |
By fusing BIM to TurboID, researchers can create a powerful tool to map the BIM interactome in its native cellular context, providing a snapshot of the proteins that are in close proximity to BIM and are likely involved in its regulation and function. This approach is particularly valuable for identifying novel binding partners and elucidating the complex signaling networks in which BIM participates.
Streptavidin Pull-Down for Enrichment of Biotinylated Proximal Proteins
Proximity-dependent biotin identification (BioID) is a powerful technique used to identify protein-protein interactions within a native cellular environment. nih.govresearchgate.net This method utilizes a promiscuous biotin ligase, such as BirA, fused to a protein of interest, in this case, BIM. nih.govnih.gov When expressed in cells and supplied with excess biotin, the BIM-BirA fusion protein biotinylates proteins in its close vicinity, typically within a 10-20 nanometer radius. nih.govnih.gov This covalent tagging of proximal proteins allows for their subsequent isolation and identification.
The core of the enrichment process lies in the remarkably strong and specific interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M). biorxiv.orgaatbio.com Following cell lysis under stringent conditions to disrupt non-covalent protein interactions, the biotinylated proteins are captured from the cell lysate using streptavidin-coated magnetic beads or other affinity matrices. nih.govnih.gov This streptavidin pull-down step is highly efficient, allowing for the selective enrichment of proteins that were in close proximity to BIM at the time of biotin labeling. biorxiv.orgresearchgate.net The stringency of the washes following the pull-down is critical to remove non-specifically bound proteins, ensuring that the final eluate is highly enriched for true BIM-proximal proteins. nih.gov
Table 1: Key Steps in Streptavidin Pull-Down for Enrichment of Biotinylated BIM-Proximal Proteins
| Step | Description | Purpose |
| 1. Expression of BIM-BirA | A fusion protein of BIM and a promiscuous biotin ligase (BirA) is expressed in the target cells. | To generate a "bait" that will biotinylate proteins in its vicinity. |
| 2. Biotin Labeling | Cells are incubated with excess biotin. | To provide the substrate for the BirA* enzyme to covalently tag proximal proteins. nih.gov |
| 3. Cell Lysis | Cells are lysed using stringent buffers containing detergents. | To release cellular proteins while disrupting non-covalent protein complexes. nih.gov |
| 4. Streptavidin Capture | The cell lysate is incubated with streptavidin-coated beads. | To specifically bind and capture the biotinylated proteins. nih.govresearchgate.net |
| 5. Stringent Washes | The beads are washed with a series of buffers to remove non-specifically bound proteins. | To reduce background and increase the purity of the enriched proximal proteins. nih.gov |
| 6. Elution | The captured biotinylated proteins are released from the beads for downstream analysis. | To prepare the sample for mass spectrometry or other characterization methods. |
Mass Spectrometry-Based Identification and Quantification of Interactomes
Following the enrichment of biotinylated proteins, mass spectrometry (MS) is the primary method for their identification and quantification. nih.goviaanalysis.com The enriched proteins are typically eluted from the streptavidin beads and then subjected to enzymatic digestion, most commonly with trypsin, to generate a complex mixture of peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). elifesciences.org
In the mass spectrometer, peptides are separated by liquid chromatography, ionized, and then their mass-to-charge ratios are measured. Selected peptides are then fragmented, and the masses of the resulting fragment ions are also measured. This fragmentation pattern provides sequence information that allows for the confident identification of the peptide and, by extension, the protein from which it originated. biorxiv.org
Quantitative proteomics techniques are often employed to distinguish true interaction partners from background contaminants. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification (LFQ) allow for the relative quantification of proteins between a sample expressing the BIM-BirA* fusion and a control sample (e.g., expressing BirA* alone). nih.govbiorxiv.org Proteins that are significantly enriched in the BIM-BirA* sample are considered high-confidence interactors. mdpi.com This quantitative approach is crucial for constructing a reliable BIM interactome. nih.govbiorxiv.org
Bioinformatic Analysis and Interpretation of Proximity Proteomics Data
The large datasets generated by mass spectrometry require sophisticated bioinformatic tools for analysis and interpretation. iaanalysis.com The raw MS data is first processed to identify peptides and proteins. The resulting protein lists are then filtered to remove common contaminants and proteins that are not significantly enriched in the experimental sample compared to the control.
Once a high-confidence list of BIM-proximal proteins is established, bioinformatic analyses are performed to gain biological insights. This typically involves:
Functional Annotation and Enrichment Analysis: Tools are used to determine if the identified interactors are enriched in specific biological processes, molecular functions, or cellular components. This can provide clues about the pathways and complexes in which BIM participates.
Network Analysis: The identified proteins can be mapped onto known protein-protein interaction networks to visualize the BIM interactome and identify potential functional modules or protein complexes.
Comparison with Existing Data: The generated interactome can be compared with previously published datasets for BIM or related proteins to validate findings and identify novel interactions.
This comprehensive bioinformatic analysis is essential for translating the raw list of identified proteins into a meaningful understanding of BIM's function and its role in cellular signaling networks. researchgate.netiaanalysis.com
Affinity Purification and Pull-Down Assays
Affinity purification and pull-down assays are fundamental techniques for studying protein-protein interactions, and the biotin-streptavidin system is a cornerstone of these methods. researchgate.netnih.govnih.gov
General Principles of Streptavidin-Based Capture
The principle of streptavidin-based capture relies on the exceptionally high affinity and specificity of the interaction between streptavidin and biotin. nih.govclemson.edu Streptavidin, a tetrameric protein, has four binding sites for biotin, making the interaction extremely stable. aatbio.com For affinity purification, biotinylated BIM can be used as a "bait" to capture its interacting partners from a cell lysate.
The general workflow involves immobilizing streptavidin on a solid support, such as magnetic beads or agarose (B213101) resin. nih.gov The cell lysate containing the biotinylated BIM and its potential binding partners is then incubated with the streptavidin-coated support. The biotinylated BIM, along with any proteins bound to it, will be captured on the support. After a series of washes to remove non-specific binders, the entire complex can be eluted for further analysis. This method allows for the purification of BIM-containing protein complexes under native or denaturing conditions.
Strategies for Elution and Downstream Characterization of Bound Partners
Eluting the captured biotinylated proteins and their interactors from the streptavidin matrix can be challenging due to the strength of the biotin-streptavidin bond. researchgate.netnih.gov Several strategies have been developed to address this:
Harsh Denaturing Conditions: Boiling the beads in a denaturing buffer containing SDS is a common method to disrupt the interaction and elute the proteins. researchgate.netsigmaaldrich.com However, this method denatures the proteins, making them unsuitable for functional assays, and can lead to co-elution of streptavidin. researchgate.net
Competitive Elution with Excess Biotin: Using a high concentration of free biotin can compete with the biotinylated protein for binding to streptavidin, leading to the elution of the protein complex. researchgate.netnih.gov This method is gentler and can preserve the integrity of the protein complex for downstream functional analysis. Heating in the presence of excess biotin can improve elution efficiency. researchgate.netnih.gov
On-Bead Digestion: The captured proteins can be digested with a protease, such as trypsin, directly on the beads. The resulting peptides are then released into the supernatant for mass spectrometry analysis. elifesciences.org This approach avoids the issue of eluting the entire protein complex but results in the loss of information about the intact complex.
Reversible Biotin-Streptavidin Analogs: Engineered forms of streptavidin, such as Strep-Tactin, exhibit a lower binding affinity for biotin, allowing for milder elution conditions with biotin or its derivatives. iba-lifesciences.com Similarly, cleavable biotinylation reagents that incorporate a linker that can be broken by a specific chemical or enzymatic treatment can be used. thermofisher.com
Following elution, the bound partners can be characterized by various methods, including Western blotting to confirm the presence of known interactors or mass spectrometry for a comprehensive identification of the entire interactome.
Table 2: Comparison of Elution Strategies for Streptavidin-Based Capture
| Elution Strategy | Principle | Advantages | Disadvantages |
| Harsh Denaturing Conditions | Disruption of the streptavidin-biotin interaction and protein denaturation using heat and detergents. researchgate.netsigmaaldrich.com | Efficient elution. | Denatures proteins, incompatible with functional assays; co-elution of streptavidin. researchgate.net |
| Competitive Elution | Displacement of the biotinylated protein by a high concentration of free biotin. researchgate.netnih.gov | Mild conditions, preserves protein complexes for functional studies. | Can be inefficient; requires high concentrations of biotin. |
| On-Bead Digestion | Enzymatic digestion of captured proteins directly on the beads. elifesciences.org | Efficient peptide recovery for MS analysis; avoids streptavidin contamination in the eluate. | Loss of information about intact protein complexes. |
| Reversible Analogs | Use of engineered streptavidin or cleavable biotin linkers for gentle elution. iba-lifesciences.comthermofisher.com | Mild and specific elution, preserves protein function. | May require specific reagents and optimization. |
Fluorescence-Based Detection Systems and Assays
Fluorescence-based methods offer a sensitive and versatile approach for studying biomolecular interactions involving biotinylated BIM. immunostep.comnih.govmdpi.com These assays can be used for both qualitative and quantitative analysis of protein binding and localization.
One common strategy is to use fluorescently labeled streptavidin conjugates. immunostep.com Streptavidin can be conjugated to a variety of fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) or phycoerythrin (PE), which emit light at different wavelengths. immunostep.com When a fluorescently labeled streptavidin is incubated with biotinylated BIM, the resulting complex becomes fluorescent, allowing for its detection and quantification.
These fluorescent probes can be used in various assay formats:
Fluorescence Microscopy: To visualize the subcellular localization of biotinylated BIM within cells.
Flow Cytometry: To quantify the amount of biotinylated BIM on the surface of or within cells. immunostep.com
ELISA-like Assays: For the quantitative detection of biotinylated BIM or its interaction with other proteins in a plate-based format. immunostep.com
Fluorescence Polarization/Anisotropy: To study the binding kinetics of biotinylated BIM with its partners in solution.
Furthermore, fluorescence-based quantitation kits are available to accurately determine the degree of biotinylation of a protein sample. thermofisher.com These kits often rely on the principle of fluorescence quenching or enhancement upon the binding of a fluorescently labeled biotin derivative to streptavidin. aatbio.comnih.gov This information is crucial for standardizing experiments and ensuring the reproducibility of results. acs.org
Enzyme-Linked Immunosorbent Assay (ELISA) Formats
ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The use of biotinylated BIM or biotinylated detection reagents enhances the modularity and sensitivity of these assays.
One common format is the sandwich ELISA , where a capture antibody specific for BIM is coated onto the microplate wells. After the sample containing BIM is added, a second, biotinylated detection antibody that also binds to BIM is introduced. antibodies.com The complex is then detected by adding an enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase-Streptavidin), which binds to the biotin tag. antibodies.com Addition of a chromogenic substrate results in a measurable color change proportional to the amount of captured BIM. antibodies.com Several commercial ELISA kits for the quantification of human BIM utilize this principle, incorporating a biotinylated anti-Bim antibody and an HRP-avidin conjugate for detection. antibodies.comvwr.com
Another powerful application is in studying protein-protein interactions, such as the critical binding of BIM to anti-apoptotic proteins like Bcl-2. researchgate.netbiosave.com An interaction-detection ELISA can be configured where, for example, recombinant Bcl-2 is coated on the plate. Cell lysates or purified protein solutions are then added. The amount of BIM bound to Bcl-2 is subsequently quantified using a specific primary antibody for BIM followed by a biotinylated secondary antibody and streptavidin-HRP. Alternatively, a competitive ELISA format can be established for high-throughput screening, where small molecules compete with a biotinylated BIM peptide for binding to an immobilized anti-apoptotic protein. nih.gov
Cell-based ELISA formats also leverage biotinylation for high-throughput analysis of BIM expression within the cellular context. assaygenie.comassaybiotechnology.com In this setup, cells are cultured in microplates and treated with various compounds or stimuli. After fixation and permeabilization, BIM expression is detected using a BIM-specific primary antibody and a conjugated secondary antibody system, which can involve biotinylation for signal amplification. assaygenie.com This allows for the screening of drugs that modulate BIM levels. assaygenie.comassaybiotechnology.com
Table 1: Comparison of ELISA Formats Utilizing Biotinylated BIM
| ELISA Format | Principle | Application | Key Components | Reference(s) |
|---|---|---|---|---|
| Sandwich ELISA | An antigen-specific capture antibody is immobilized on a plate. The antigen (BIM) is "sandwiched" by a second, biotinylated detection antibody. Signal is generated by streptavidin-HRP. | Quantitative measurement of BIM in biological samples (cell lysates, serum, etc.). | Capture anti-BIM Ab, Sample with BIM, Biotinylated anti-BIM detection Ab, Streptavidin-HRP. | antibodies.com, vwr.com, |
| Interaction ELISA | An interacting partner (e.g., Bcl-2) is immobilized. The binding of BIM from a sample is detected, often using a biotinylated secondary antibody system. | Analysis of BIM-protein interactions (e.g., BIM/Bcl-2 complex formation). | Immobilized Bcl-2, Sample with BIM, Primary anti-BIM Ab, Biotinylated secondary Ab, Streptavidin-HRP. | researchgate.net |
| Competitive ELISA | Small molecules compete with a labeled probe (e.g., biotinylated BIM peptide) for binding to a target protein (e.g., Mcl-1) immobilized on a plate. | High-throughput screening for inhibitors of BIM-protein interactions. | Immobilized Mcl-1, Biotinylated BIM peptide, Library compounds, Streptavidin-HRP. | nih.gov |
| Cell-Based ELISA | Measures endogenous protein levels in cells grown in microplates. Detection systems can utilize biotinylated reagents for signal amplification. | Screening for modulators of BIM protein expression in a cellular context. | Cultured cells, Primary anti-BIM Ab, Biotinylated secondary Ab, Streptavidin-HRP. | assaygenie.com, assaybiotechnology.com |
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET is a distance-dependent photophysical process where a donor fluorophore in an excited state transfers energy non-radiatively to a proximal acceptor fluorophore. mdpi.com This phenomenon is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm), making it an exceptional tool for studying molecular interactions in real-time. mdpi.com
Biotinylated BIM, particularly biotinylated peptides corresponding to the BIM BH3 domain, is instrumental in configuring FRET assays for studying its interactions with anti-apoptotic proteins. ucsd.edu A common and robust format is the Time-Resolved FRET (TR-FRET) assay. In this setup, a long-lifetime lanthanide chelate (e.g., Europium) serves as the donor, and a fluorophore like allophycocyanin (APC) acts as the acceptor. nih.gov
To study the interaction between BIM and the anti-apoptotic protein Mcl-1, a TR-FRET assay can be designed as follows:
A recombinant, His-tagged Mcl-1 protein is mixed with a Europium-labeled anti-His antibody (donor).
A biotinylated BIM peptide is mixed with Streptavidin-conjugated APC (acceptor).
When these two complexes are combined, the interaction between Mcl-1 and the BIM peptide brings the Europium donor and APC acceptor into close proximity, resulting in a high FRET signal. ucsd.edu
This system is highly amenable to high-throughput screening for inhibitors. When a test compound successfully disrupts the Mcl-1:BIM interaction, the donor and acceptor are separated, leading to a decrease in the FRET signal. ucsd.edu Such assays have been successfully implemented in 384-well plate formats to identify small molecules that inhibit this critical protein-protein interaction. ucsd.edu
Table 2: Components of a TR-FRET Assay for Mcl-1:BIM Interaction Analysis
| Component | Role | Description | Reference(s) |
|---|---|---|---|
| Recombinant Mcl-1 | Target Protein | 6xHis-tagged human Mcl-1 (e.g., residues 171-327). | ucsd.edu |
| Biotinylated BIM Peptide | Probe | A synthetic peptide derived from the human BIM BH3 domain (e.g., residues 51-76) with a biotin tag. | ucsd.edu |
| Eu-W1024 Anti-6xHis | Donor Complex | A Europium (Eu) chelate conjugated to an antibody that recognizes the His-tag on Mcl-1. | ucsd.edu, revvity.com |
| Streptavidin-APC | Acceptor Complex | Allophycocyanin (APC) fluorophore conjugated to streptavidin, which binds to the biotinylated BIM peptide. | nih.gov |
| Test Compounds | Inhibitors | A library of small molecules screened for their ability to disrupt the Mcl-1:BIM interaction. | ucsd.edu |
Flow Cytometry for Biotinylated Protein Detection in Research Samples
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. When combined with fluorescent labeling, it can quantify protein expression and localization. The biotin-streptavidin system serves as a robust and versatile method for detecting proteins in flow cytometry, offering significant signal amplification. bio-rad-antibodies.com
The use of a biotinylated antibody against BIM allows for its detection on or within cells. biocompare.com The general procedure involves a two-step staining protocol:
Primary Staining: Cells are first incubated with a biotinylated primary antibody specific for BIM. bio-rad-antibodies.com If analyzing intracellular BIM, this step is preceded by cell fixation and permeabilization. abcam.com
Secondary Staining: After washing away unbound primary antibody, the cells are incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC, Streptavidin-PE, or newer generation brilliant violet dyes). bio-rad-antibodies.combiocompare.com The streptavidin binds to the biotin on the primary antibody.
The resulting fluorescent signal on the cells, which is proportional to the amount of BIM antigen, is then measured by the flow cytometer. This method provides high specificity and often a better signal-to-noise ratio compared to direct or indirect staining with conventional antibodies. biocompare.com The main prerequisite is that the biotinylation of the antibody does not impair its binding ability. eur.nl This approach is valuable for studying the regulation of BIM expression in heterogeneous cell populations, such as immune cells from peripheral blood or bone marrow, in response to various treatments. eur.nl
High-Throughput Screening and Array-Based Applications
The adaptability of biotinylated BIM extends to large-scale, high-throughput applications that are essential for functional proteomics and drug discovery. These platforms leverage miniaturization and automation to perform thousands of biochemical assays in parallel.
Functional Protein Arrays for Multiplexed Biochemical Assays
Functional protein microarrays are a powerful tool for screening thousands of purified proteins for a wide range of biochemical activities in a single experiment. nih.gov These arrays can be used to identify novel protein-protein interactions, map enzymatic substrates, or find small molecule targets.
The use of a biotinylated protein as a probe is a common and effective strategy for interaction screening on protein arrays. thermofisher.com For instance, a human proteome microarray, containing thousands of unique, purified human proteins spotted onto a nitrocellulose-coated slide, can be probed with biotinylated BIM to identify novel binding partners. thermofisher.com
The workflow for such an experiment is as follows:
Probing: The protein microarray is incubated with a solution containing purified, biotinylated BIM protein. The biotinylated BIM will bind to any of its interacting partners that are present on the array.
Washing: The array is washed to remove non-specific binding.
Detection: The array is incubated with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 647). thermofisher.com This conjugate binds to the biotin tag of the BIM protein that has been captured on the array.
Scanning: The array is scanned using a laser microarray scanner to detect the fluorescent signals. The location of a signal on the array identifies the protein that interacted with BIM.
This approach allows for an unbiased, proteome-wide search for BIM interactors, which can uncover previously unknown regulatory pathways and cellular functions related to BIM. nih.gov The high signal-to-background ratio provided by fluorescent streptavidin detection enhances the sensitivity of these screens. thermofisher.com
Table 3: Workflow for Identifying BIM Interactors using a Functional Protein Microarray
| Step | Action | Purpose | Reference(s) |
|---|---|---|---|
| 1. Probe Preparation | BIM protein is purified and chemically conjugated with biotin. | To create a labeled probe for screening. | thermofisher.com |
| 2. Array Blocking | The protein microarray is treated with a blocking buffer. | To prevent non-specific binding of the probe to the array surface. | thermofisher.com |
| 3. Probing | The array is incubated with the biotinylated BIM solution. | To allow biotin-BIM to bind to its protein partners on the array. | thermofisher.com, nih.gov |
| 4. Washing | The array is washed with buffer. | To remove unbound biotin-BIM and reduce background noise. | sinica.edu.tw |
| 5. Detection | The array is incubated with a fluorescent streptavidin conjugate. | To label the bound biotin-BIM for visualization. | thermofisher.com, sinica.edu.tw |
| 6. Data Acquisition | The array is scanned with a laser scanner to measure fluorescence at each spot. | To identify positive interaction "hits" and quantify binding signals. | thermofisher.com |
Applications in Lead Identification for Chemical Biology Research
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to test large numbers of chemical compounds for a specific biological activity. bmglabtech.com The goal of HTS is to identify "hits"—compounds that modulate a target of interest—which can then be optimized into "lead" compounds for drug development. upmbiomedicals.compharmasalmanac.com
Assays utilizing biotinylated BIM are exceptionally well-suited for HTS campaigns aimed at discovering modulators of the apoptosis pathway. The TR-FRET and competitive ELISA assays described previously can be adapted to screen hundreds of thousands of compounds in a cost-effective and rapid manner. ucsd.edubmglabtech.com
For example, an HTS campaign to find inhibitors of the BIM/Bcl-2 interaction would involve:
Assay Setup: A TR-FRET or competitive ELISA is set up in a high-density microplate format (e.g., 384- or 1536-well). The assay is designed so that the BIM:Bcl-2 interaction produces a signal.
Screening: A large library of chemical compounds is added to the wells, typically one compound per well.
Hit Identification: Compounds that disrupt the BIM:Bcl-2 interaction will cause a measurable change in the signal (e.g., a decrease in FRET). These compounds are identified as primary hits. evotec.com
Confirmation and Validation: Hits are re-tested, often in dose-response format to determine their potency (IC50). Orthogonal assays are used to rule out false positives. sailife.com
The identification of molecules that can either disrupt the binding of BIM to anti-apoptotic proteins (mimicking BH3-only proteins) or, conversely, stabilize this interaction, represents a significant goal in chemical biology and cancer research. researchgate.net The robustness and scalability of assays based on biotinylated BIM make them a key technology in the primary screening phase for lead identification. nih.gov
Molecular Insights from Biotinylated Bim in Biochemical and Cell Biology Research
Elucidation of Protein-Protein Interaction Networks
The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a versatile handle for studying the binding partners of BIM. By labeling BIM peptides with biotin, researchers can effectively "fish" for interacting proteins in complex biological mixtures, facilitating the detailed mapping of the apoptotic machinery.
Investigations into BIM's Interactions with Anti-Apoptotic Bcl-2 Family Proteins
Biotinylated BIM has been instrumental in confirming and exploring the interactions between BIM and anti-apoptotic Bcl-2 family proteins. BIM is known to be a "pan-active" BH3-only protein, capable of binding to and inhibiting all pro-survival Bcl-2 members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1. researchgate.netcellsignal.cncellsignal.com The BH3 domain of BIM is essential for this interaction and for its cytotoxic function. pnas.orgnih.gov
Studies using biotinylated BIM BH3 peptides in various assays, such as ELISA and pull-down experiments, have demonstrated that these peptides can effectively bind to the hydrophobic groove of anti-apoptotic proteins. cellsignal.com This binding sequesters the pro-survival proteins, preventing them from inhibiting the downstream effectors of apoptosis, BAX and BAK. The specificity of these interactions can also be probed; for instance, while BIM binds broadly, other BH3-only proteins like Bad or Noxa show more restricted binding profiles. acs.org This pan-neutralizing ability of BIM is a key aspect of its function as a potent initiator of apoptosis. pnas.orgnih.gov
Characterization of Binding Specificity, Kinetics, and Thermodynamics at a Molecular Level
The use of biotinylated BIM allows for precise quantitative analysis of its binding to Bcl-2 family members. Techniques such as biolayer interferometry (BLI) and fluorescence polarization (FP) have been employed to determine the molecular details of these interactions. In BLI experiments, a biotinylated BIM peptide is immobilized on a streptavidin-coated biosensor tip, and the binding of a target protein from the solution is measured in real-time.
These studies have revealed that BIM BH3 peptides typically bind to their anti-apoptotic targets with high affinity, often in the nanomolar range. avivasysbio.com The binding is primarily driven by hydrophobic interactions within the binding groove of the pro-survival proteins. nih.gov Furthermore, thermodynamic analyses have shown that these interactions are generally favorable, characterized by negative changes in Gibbs free energy (ΔG) and enthalpy (ΔH). researchgate.net This detailed characterization provides a molecular basis for BIM's potent pro-apoptotic activity and serves as a benchmark for the development of small-molecule BH3 mimetics.
| Interaction | Technique | Affinity (Kd or IC50) | Reference |
| Biotin-BIM BH3 : Bcl-xL | Biolayer Interferometry (BLI) | Nanomolar affinity | |
| Biotin-BIM BH3 : Mcl-1 | Yeast-surface display | High affinity | rsc.org |
| Mutant BIM BH3 : Bcl-xL | Biosensor Assay | 1.8 nM | acs.org |
| Mutant BIM BH3 : Mcl-1 | Biosensor Assay | 0.5 nM | acs.org |
| WT BIM BH3 : Bax | Co-immunoprecipitation | 3.1 µM (IC50) | acs.org |
Functional Characterization of Peptide Mimetics and Derivatives
Biotinylated BIM peptides serve as a foundational tool for the design and evaluation of synthetic peptide analogues aimed at mimicking or enhancing BIM's natural function. These derivatives are crucial in the development of new cancer therapeutics.
Studies on Conformational Stability and Biological Activity of Biotinylated Stapled Peptides
A significant challenge with short peptides is their tendency to be unstructured in solution and susceptible to protease degradation. To overcome this, a technique called "hydrocarbon stapling" has been developed to lock the peptide into its bioactive α-helical conformation. avivasysbio.comusherbrooke.ca These stabilized alpha-helices of BIM, often referred to as BIM SAHBs (Stabilized Alpha-Helix of Bcl-2 domain), have been shown to exhibit enhanced properties. avivasysbio.comusherbrooke.ca
Circular dichroism studies confirm that hydrocarbon stapling reliably transforms unfolded BIM BH3 peptides into stable α-helices. avivasysbio.com This pre-organization of the helical structure can lead to improved binding affinity for target proteins. rsc.org Furthermore, stapling renders the peptides remarkably resistant to proteases and can enhance their ability to penetrate cells. avivasysbio.com Biotinylated versions of these stapled peptides are used to quantify these improvements, showing that constructs like BIM SAHBs can induce apoptosis in cancer cells more effectively than their unstapled counterparts. usherbrooke.ca The biological activity of these stapled peptides is demonstrated by their ability to induce dose-responsive cell death that is dependent on the core BH3 sequence. usherbrooke.ca
Comparative Analysis of Biotinylated BIM Analogues in in vitro Binding Studies
Biotinylation is a key method for the comparative assessment of various BIM analogues. By immobilizing different biotinylated BIM peptides on a surface, researchers can conduct high-throughput screens to compare their binding to Bcl-2 family proteins. For example, competitive binding assays can be used where the displacement of a fluorescently labeled probe by different BIM analogues reveals their relative binding affinities.
Studies have compared the binding of wild-type BIM peptides to stapled versions (BIM SAHBs) and found that the stapled analogues often outperform the unmodified peptides, particularly in binding to the pro-apoptotic protein BAX. This suggests that pre-stabilizing the helical structure provides a binding advantage. Similarly, biotinylated peptides with specific point mutations can be compared to the wild-type sequence to identify key residues responsible for binding affinity and specificity. This comparative approach is essential for structure-activity relationship (SAR) studies, guiding the optimization of peptide-based drug candidates. avivasysbio.com
| Peptide Type | Target Protein | Key Finding | Assay Method | Reference |
| Unstapled vs. Stapled BIM BH3 | BCL-XL | Stapling can improve binding affinity. | Biolayer Interferometry | |
| Unstapled vs. Stapled BIM BH3 | BAX | Stapled peptides are more effective binders. | Direct Binding Assay | |
| Stapled BIM BH3 (Staple Scan) | Mcl-1 | Staple position can confer target specificity. | Not specified | acs.org |
| WT BIM vs. Mutant BIM BH3 | Bcl-xL, Mcl-1 | Mutations alter binding profiles. | Biosensor Assay | acs.org |
| Stapled BIM BH3 vs. ABT737 | Bcl-xL | Stapled peptides can induce platelet activation unlike the small molecule. | Flow Cytometry | thermofisher.com |
Role in Cellular Target Identification and Pathway Deconvolution in Model Systems
Beyond studying known interactions, biotinylated BIM is a powerful probe for discovering new binding partners and dissecting complex cellular pathways. The biotin tag enables the isolation of BIM-containing protein complexes from cell lysates for subsequent analysis.
This is often achieved through affinity purification or pull-down assays. springernature.com In a typical experiment, cells are treated with a biotinylated BIM peptide (often a cell-permeable stapled version). The cells are then lysed, and streptavidin-coated beads are used to capture the biotinylated peptide along with any proteins it has bound to. These interacting proteins can then be identified using mass spectrometry.
To enhance the capture of both stable and transient interactions, photoreactive versions of biotinylated stapled BIM peptides have been developed. researchgate.net These probes incorporate a photoreactive group that, upon exposure to UV light, covalently crosslinks the peptide to its binding partners, permanently trapping the interaction for later analysis. researchgate.net This approach has been used to identify interaction sites and discover novel protein partners. researchgate.net For example, this technique has been applied to identify BAX as a binding partner and to map the specific binding region. researchgate.net Such unbiased, proteomic-based approaches are crucial for identifying previously unknown components of the apoptosis pathway and understanding how BIM's function is regulated within the cell.
Utilizing Biotinylated Probes for Uncovering Molecular Targets of Bioactive Compounds
The identification of the direct molecular targets of bioactive compounds is a pivotal step in understanding their mechanisms of action and for drug development. Biotinylation, the process of covalently attaching biotin to a molecule, provides a powerful and widely used method for creating affinity-based chemical probes to achieve this. creative-proteomics.commdpi.com These biotinylated probes enable the isolation and subsequent identification of binding partners from complex biological mixtures, such as cell lysates. mdpi.comthermofisher.com
The principle behind this technique hinges on the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin. creative-proteomics.commdc-berlin.de A bioactive compound of interest, such as a BIM peptide fragment, is chemically modified to include a biotin tag, often connected by a linker arm like polyethylene (B3416737) glycol (PEG) to minimize steric hindrance. mdpi.comapexbt.com This biotinylated probe is then incubated with a biological sample, for instance, a cell lysate, allowing it to interact with and bind to its native molecular targets. mdpi.com
Following incubation, the entire complex of the biotinylated probe and its bound protein(s) is captured from the solution using a resin or magnetic beads that are coated with streptavidin. mdpi.comthermofisher.com Unbound proteins are washed away, leaving only the probe-target complexes immobilized on the beads. The final step involves eluting the bound proteins from the probe and identifying them, typically through high-sensitivity mass spectrometry. This affinity purification strategy allows researchers to "pull down" and identify even low-abundance or transiently interacting proteins, providing direct evidence of a physical interaction with the bioactive compound. mdpi.com Biotinylated probes that are cell-permeable can also be used with live cells, allowing the probe to interact with its target proteins within their native cellular environment. mdpi.com
Table 1: General Workflow for Target Identification Using a Biotinylated Probe
| Step | Description | Purpose |
| 1. Probe Synthesis | The bioactive compound is chemically linked to a biotin molecule, often via a spacer arm. | To create a "tagged" version of the compound that can be specifically captured. mdpi.com |
| 2. Incubation | The biotinylated probe is introduced into a biological sample (e.g., cell lysate, live cells). | To allow the probe to bind to its specific molecular target(s). mdpi.com |
| 3. Affinity Capture | Streptavidin-coated solid support (e.g., magnetic beads, agarose (B213101) resin) is added to the sample. | To selectively isolate the probe-target complex via the high-affinity biotin-streptavidin interaction. mdpi.comthermofisher.com |
| 4. Wash | The support is washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target protein(s) and reduce background noise. |
| 5. Elution | The bound proteins are dissociated from the immobilized probe. | To release the target proteins for analysis. |
| 6. Identification | The eluted proteins are identified, typically using techniques like mass spectrometry. | To determine the molecular identity of the bioactive compound's binding partners. nih.gov |
Mapping Protein Networks Associated with BIM-Mediated Processes in Cell-Based Assays
Cell-based assays utilizing tools like biotinylated BIM peptides are instrumental in mapping the complex protein interaction networks that govern BIM-mediated cellular processes, primarily apoptosis. oncotarget.com BIM, a pro-apoptotic BH3-only protein, functions as a critical initiator of cell death by interacting with a host of other proteins. nih.govplos.org By using tagged forms of BIM in affinity purification or immunoprecipitation experiments, researchers can identify its direct and indirect binding partners within the cell, thereby constructing a detailed map of its interaction network.
The primary and most well-characterized interactors are members of the anti-apoptotic Bcl-2 protein family. oncotarget.com In mammalian cells, BIM can engage and neutralize all pro-survival Bcl-2 relatives, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1. oncotarget.comnih.gov This interaction is fundamental to BIM's pro-apoptotic function, as it liberates the effector proteins Bax and Bak from inhibition, allowing them to trigger mitochondrial outer membrane permeabilization and subsequent cell death. oncotarget.comnih.gov
Beyond the core Bcl-2 family interactions, studies have revealed a broader network of proteins that associate with BIM, particularly at the mitochondria. Research has identified an interaction between BIM and components of the Translocase of the Outer Membrane (TOM), specifically Tom70, Tom20, and, to a lesser extent, Tom40. nih.govplos.org These proteins are involved in the import of proteins into the mitochondria. While the precise physiological role of the BIM-TOM interaction is still under investigation, it suggests a potential regulatory mechanism for BIM's localization and activity at the mitochondrial surface. nih.gov The interaction between BIM and Tom20 was shown to be independent of BIM's binding to anti-apoptotic Bcl-2 proteins. plos.org
Furthermore, the BIM interaction network is dynamically regulated by signaling pathways. For example, the ERK1/2 pathway can lead to the phosphorylation of BIM, which causes its dissociation from pro-survival proteins like Mcl-1 and Bcl-xL, marking it for degradation and promoting cell survival. nih.gov Conversely, transcription factors such as FOXO can drive BIM expression following the inhibition of survival pathways like PI3K-AKT. nih.gov In certain pathological contexts, BIM has also been found to interact with other proteins, such as the beta-amyloid peptide Aβ42, potentially linking it to neuronal cell death in Alzheimer's disease. acs.org
Table 2: Selected Proteins in the BIM Interaction Network Identified in Cell-Based Assays
| Interacting Protein | Protein Family/Class | Function in BIM Network | Reference(s) |
| Bcl-2 | Anti-apoptotic Bcl-2 Family | Neutralized by BIM, leading to the release of pro-apoptotic effectors. | oncotarget.comnih.gov |
| Bcl-xL | Anti-apoptotic Bcl-2 Family | Binds to BIM, preventing apoptosis. This interaction is regulated by signaling pathways. | oncotarget.comnih.gov |
| Mcl-1 | Anti-apoptotic Bcl-2 Family | A key anti-apoptotic protein that is antagonized by BIM. | oncotarget.com |
| Bcl-w | Anti-apoptotic Bcl-2 Family | Interacts with the BH3 domain of BIM. | oncotarget.com |
| Bfl-1 | Anti-apoptotic Bcl-2 Family | An anti-apoptotic protein that is a known binding partner of BIM. | oncotarget.com |
| Bax | Pro-apoptotic Bcl-2 Family | Can be directly activated by BIM to initiate apoptosis. | oncotarget.complos.org |
| Bak | Pro-apoptotic Bcl-2 Family | Can be directly activated by BIM to initiate apoptosis. | oncotarget.complos.org |
| Tom70 | Mitochondrial Import Receptor | Component of the TOM complex; interacts with BIM at the outer mitochondrial membrane. | nih.govplos.org |
| Tom20 | Mitochondrial Import Receptor | Component of the TOM complex; interacts with BIM independently of Bcl-2 family proteins. | nih.govplos.org |
| Tom40 | Mitochondrial Channel Protein | Core component of the TOM complex; shows a weak interaction with BIM. | nih.govplos.org |
| Aβ42 | Amyloid Peptide | Interacts with the BIM-BH3 domain, potentially linking apoptosis and Alzheimer's pathology. | acs.org |
Future Directions and Emerging Applications in Advanced Research
Integration with Biophysical Techniques for Structural-Functional Correlation
Biotinylated BIM is instrumental in advanced biophysical studies that aim to correlate the structure of molecular complexes with their biological function. The biotin (B1667282) tag serves as a reliable anchor, facilitating the precise manipulation and analysis of BIM and its binding partners at the single-molecule level.
Atomic Force Microscopy (AFM) has evolved from a topographical imaging tool into a sophisticated technique for probing molecular interactions with piconewton sensitivity. kanazawa-u.ac.jp By functionalizing an AFM tip with a biotinylated molecule, researchers can perform "affinity imaging," where the specific binding forces between the tip and a sample are used to map the distribution of binding partners. nih.gov This method allows for the simultaneous acquisition of topography and molecular recognition maps. kanazawa-u.ac.jpmdpi.com
In the context of biotinylated BIM, an AFM tip could be functionalized with the peptide to probe surfaces containing its interaction partners, such as the anti-apoptotic proteins Bcl-2 or Mcl-1. As the tip scans the surface, specific binding events between BIM and its target would be recorded, generating a nanoscale map of these interaction sites. kanazawa-u.ac.jp Advanced AFM modes, such as the intermittent jumping force mode, can produce quantitative molecular recognition maps by measuring the specific rupture forces of the protein-ligand complexes. nih.gov This has been demonstrated in discriminating between avidin (B1170675) and streptavidin, which have similar structures but different rupture forces when interacting with a biotinylated tip. nih.gov A similar approach with biotinylated BIM could differentiate between various Bcl-2 family members or their conformational states based on their binding force signatures. Furthermore, new techniques integrating photothermal excitation and lift-up scanning modes enable the visualization of molecular binding sites with a nanoscale resolution of approximately 10 nm. rsc.org
| AFM Mode | Principle | Data Output | Relevance for Biotinylated BIM |
|---|---|---|---|
| Affinity Imaging / Recognition Imaging | An AFM tip functionalized with a ligand (e.g., biotin) scans a surface; specific unbinding events are detected. kanazawa-u.ac.jpnih.gov | Topography and a map of specific binding sites. kanazawa-u.ac.jp | Mapping the distribution of Bcl-2 family proteins on a cell membrane or biochip. |
| Force Spectroscopy | The cantilever deflection is recorded as the tip is approached and retracted from the surface, measuring interaction forces. kanazawa-u.ac.jp | Force-distance curves, unbinding forces, bond lifetimes, and energy landscapes. mdpi.com | Quantifying the binding affinity and kinetics of BIM with specific anti-apoptotic proteins. |
| Repulsive Jumping Force Mode | Operates in a repulsive regime with very low forces to generate simultaneous topography and maximum-adhesion images. nih.gov | Quantitative molecular recognition maps based on specific rupture forces. nih.gov | Differentiating between various BIM binding partners based on unique binding force signatures. nih.gov |
| Topography and Recognition (TREC) Imaging | Cantilever oscillation signal is analyzed to simultaneously record topography and recognition events from a single tethered molecule. kanazawa-u.ac.jp | Simultaneous topography and recognition images at high lateral resolution. kanazawa-u.ac.jp | High-resolution mapping of single BIM interaction sites on biological surfaces. |
High-resolution structural techniques like Cryo-EM and X-ray crystallography provide atomic-level details of protein complexes. Biotinylation offers a significant advantage in sample preparation for Cryo-EM. The chemical biotinylation of a protein complex allows it to be bound to a 2D crystal monolayer of streptavidin on an EM grid. nih.govresearchgate.net This method is highly effective for preparing specimens from samples with low protein concentrations and can help overcome the issue of preferred particle orientation, which often hinders structural determination. nih.gov For a molecule like BIM, which interacts with multiple partners, biotinylating the BIM-target protein complex could facilitate its structural elucidation by Cryo-EM, a technique that has become competitive with X-ray crystallography for studying large, dynamic complexes. nih.govelifesciences.org
In X-ray crystallography, while biotinylation is not always directly part of the final crystallized complex, the study of protein-ligand interactions involving biotin has provided deep insights into molecular recognition. nih.gov The crystal structure of the biotin protein ligase, the enzyme responsible for biotinylation, has been solved in complex with its substrate, revealing the mechanism of this precise modification. nih.gov Critically, the crystal structure of the human anti-apoptotic protein Mcl-1 in complex with a BIM BH3 peptide has been determined at 2.00 Å resolution. rcsb.org This structure reveals the specific surface groove on Mcl-1 where the alpha-helical BH3 region of BIM binds, offering a blueprint for understanding binding specificity and for the structure-based design of therapeutic agents. rcsb.orgaacrjournals.org Future studies could use biotinylated BIM to isolate novel or transient interaction complexes for subsequent crystallographic analysis.
Advanced Atomic Force Microscopy (AFM) for Molecular Recognition Mapping
Development of Next-Generation Regenerative Biosensor Surfaces
Label-free biosensors, such as those using surface plasmon resonance (SPR), are powerful tools for analyzing molecular interactions in real-time. nih.govresearchgate.net A major limitation, however, is that the immobilization of a "bait" molecule to the sensor chip is often irreversible, making the chips expensive single-use items. nih.govresearchgate.net Biotinylated BIM is ideally suited for use in emerging regenerative biosensor platforms that permit the switchable immobilization of bait molecules.
These next-generation surfaces allow for the stable capture of a biotinylated bait molecule, enabling multiple cycles of analyte ("prey") injection and subsequent removal. nih.govresearchgate.net When the experiment is complete, the entire streptavidin-biotinylated bait complex can be stripped from the surface, regenerating it for use with a new bait molecule. nih.gov One such method employs a desthiobiotin-functionalized surface; streptavidin acts as a bridge to capture the biotinylated bait, and the entire complex can be removed with injections of biotin and other reagents. nih.govresearchgate.net Another innovative, two-layer strategy uses a nickel-activated surface to capture a histidine-tagged streptavidin, which in turn captures the biotinylated ligand. bioradiations.com This system is fully reversible, as the his-tagged streptavidin can be easily eluted, releasing the biotinylated bait along with it. bioradiations.com The use of biotinylated aptamers on various biosensor surfaces has also been widely reported, demonstrating the versatility of this approach. researchgate.net
| Strategy | Surface Chemistry | Bridge Molecule | Regeneration Principle | Reference |
|---|---|---|---|---|
| Desthiobiotin Surface | Self-assembled monolayer with desthiobiotin groups. | Wild-type streptavidin. | Streptavidin and the biotinylated bait are completely removed by injections of biotin, guanidinium (B1211019) thiocyanate, pepsin, and SDS. | nih.gov, researchgate.net |
| Two-Layer His-Tag Capture | Nickel(II)-activated tris-nitriloacetate (tris-NTA). | Histidine-tagged streptavidin. | The bond between the tris-NTA surface and the his-tagged streptavidin is reversible, allowing for complete removal of the streptavidin-biotinylated bait complex. | bioradiations.com |
| Aptamer-Based Surface | Nanoporous anodic alumina (B75360) (NAA) or other materials. | Streptavidin crosslinker. | The stability of aptamers allows for regeneration, often through heat treatment or specific elution buffers, depending on the platform. | researchgate.net |
Computational Design and Predictive Modeling of Biotinylated Probes and Their Interactions
Computational methods are becoming indispensable for designing molecular probes and predicting their biological interactions. For biotinylated probes like BIM, computational design plays a crucial role in optimizing their efficacy for specific applications, such as affinity pulldown experiments to identify binding partners. tuat.ac.jp Key factors in the design of a biotinylated probe are the position where the biotin tag is attached and the structure, particularly the length and flexibility, of the linker connecting biotin to the compound. tuat.ac.jp An improperly designed probe can fail to capture its intended target.
Predictive modeling can be used to simulate how a biotinylated BIM peptide will interact with its targets. Structure-based design, which was used to develop potent small-molecule inhibitors of Mcl-1, relies on detailed structural information, such as the Mcl-1/BIM co-crystal structure. aacrjournals.org These models can predict how modifications, including the addition of a biotin linker, might affect the binding conformation and affinity. Furthermore, advanced computational tools, including deep learning models, are now being used to design proteins and antibodies with enhanced stability and affinity, showcasing the power of these methods to create optimized biological reagents. researchgate.net Such approaches could be applied to design novel biotinylated BIM variants with tailored binding properties or to predict the interactions of existing probes with a wide array of potential cellular targets. The goal is to create probes that not only bind effectively but also succeed in isolating target proteins for identification. tuat.ac.jp
Advancements in High-Resolution Detection and Quantification Technologies
The utility of a biotinylated probe is fundamentally linked to the ability to detect and quantify it accurately. Recent technological advancements have provided a suite of powerful tools for the high-resolution analysis of biotinylated molecules.
A critical first step in any experiment is to determine the degree of biotinylation. While traditional methods like the HABA assay exist, they suffer from poor sensitivity and require large amounts of sample. aatbio.comthermofisher.com Newer methods provide more accurate and efficient quantification. Direct spectrophotometric techniques, for instance, use biotinylation reagents with a built-in chromophore, allowing for the simple calculation of the biotin-to-protein ratio by measuring UV absorbance at two wavelengths. interchim.fr
For ultimate sensitivity in detection, novel biosensor platforms are being developed. One such platform uses a gold nanoparticle-decorated graphene field-effect transistor to detect biotinylated macromolecules with a limit of detection as low as 0.4 picomolar. acs.org In proteomics, directly identifying the biotinylated peptides within a complex sample can be challenging. A mass spectrometry-based strategy called DiDBiT (Direct Detection of Biotinylated Peptides by Tandem MS) enriches for the biotin-tagged peptides rather than the whole protein, increasing the detection of modified peptides by up to 200-fold and allowing for confident identification of true interaction partners. acs.org Furthermore, the inherent signal amplification of the biotin-streptavidin system is leveraged in established techniques like the avidin-biotin complex (ABC) and labeled streptavidin-biotin (LSAB) methods, which enable the detection of low-abundance proteins in assays like IHC and ELISA. abcam.co.jp
| Technique | Principle | Key Advantage | Application |
|---|---|---|---|
| HABA Assay | A colorimetric assay where HABA dye is displaced from avidin by biotin, causing a change in absorbance. aatbio.com | Traditional and widely available. thermofisher.com | Quantification of biotinylation. |
| Direct UV Spectrophotometry (e.g., ChromaLink™) | Biotinylation reagent contains a UV-traceable chromophore; ratio of absorbance at 280 nm and ~354 nm determines labeling degree. interchim.fr | Fast, non-destructive, does not require a secondary assay or standard curve. interchim.fr | Quantification of biotinylation. |
| Graphene Field-Effect Transistor (GFET) Biosensor | Avidin-functionalized GFET detects binding of biotinylated molecules through changes in electrical current. acs.org | Ultra-high sensitivity (picomolar range) and real-time detection. acs.org | High-sensitivity detection. |
| DiDBiT (Direct Detection of Biotinylated Peptides) | Mass spectrometry-based method that enriches for biotinylated peptides after protein digestion. acs.org | Greatly increases confidence in identifying true biotin-labeled proteins versus contaminants. acs.org | High-resolution proteomic identification. |
| ABC/LSAB Methods | Uses large pre-formed avidin-biotin-enzyme complexes or labeled streptavidin to amplify the signal from a biotinylated antibody. abcam.co.jp | Significant signal amplification for detecting low-abundance targets. abcam.co.jp | Detection in IHC, ELISA, Western Blot. |
Q & A
Q. How should researchers design experiments using BIM, Biotinylated to study protein interactions in apoptosis regulation?
Methodological Answer:
- Step 1: Utilize biotin-streptavidin affinity by immobilizing this compound on streptavidin-coated magnetic beads or plates .
- Step 2: Incubate with cell lysates containing potential binding partners (e.g., Bcl-2 family proteins). Include negative controls (e.g., non-biotinylated BIM) to assess non-specific binding .
- Step 3: Elute bound proteins and identify them via mass spectrometry or Western blotting. Validate interactions using reciprocal co-immunoprecipitation .
- Key Considerations: Optimize molar ratios of BIM:target proteins to avoid steric hindrance and ensure physiological relevance .
Q. What are the critical storage and handling protocols for this compound to maintain stability?
Methodological Answer:
- Storage: Store lyophilized this compound at 2–8°C; reconstitute in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
- Handling: Avoid repeated freeze-thaw cycles. Aliquot reconstituted solutions and store at -80°C for long-term use .
- Validation: Periodically test binding efficiency using streptavidin-coated ELISA plates to confirm biotinylation integrity .
Q. How can researchers confirm the specificity of this compound in pull-down assays?
Methodological Answer:
- Control Experiments:
- Validation: Perform siRNA knockdown or CRISPR knockout of the target protein to verify loss of interaction signals .
Advanced Research Questions
Q. How can biotinylation efficiency be optimized for BIM without disrupting its apoptotic function?
Methodological Answer:
- Step 1: Use site-specific biotinylation tags (e.g., AviTag) fused to BIM via recombinant DNA technology to control labeling positions .
- Step 2: Titrate biotin ligase (BirA) concentrations during in vitro biotinylation to achieve >90% efficiency, monitored by streptavidin-HRP blotting .
- Step 3: Validate functional integrity via caspase activation assays in cell lines treated with biotinylated vs. native BIM .
Q. How should researchers address contradictory data in this compound interaction studies (e.g., inconsistent binding partners across assays)?
Methodological Answer:
Q. What strategies enable integration of this compound into multi-omics workflows for apoptosis mechanism studies?
Methodological Answer:
- Proteomics: Combine pull-down assays with TurboID-mediated proximity labeling to map BIM’s interactome in live cells .
- Transcriptomics: Use RNA Pull Down with biotinylated BIM to identify associated mRNAs, followed by sequencing .
- Data Integration: Apply network analysis tools (e.g., STRING, Cytoscape) to correlate protein-protein and protein-RNA interaction networks .
Q. How can researchers quantify this compound in complex biological samples with high sensitivity?
Methodological Answer:
- Step 1: Use a sandwich ELISA with anti-BIM capture antibodies and streptavidin-HRP detection .
- Step 2: For single-molecule sensitivity, employ proximity ligation assays (PLA) with biotinylated secondary probes .
- Step 3: Validate using spike-recovery experiments in serum or tissue homogenates to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
